An In-depth Technical Guide to N1,N10-Diacetyl triethylenetetramine-d8
An In-depth Technical Guide to N1,N10-Diacetyl triethylenetetramine-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N10-Diacetyl triethylenetetramine-d8 is the deuterium-labeled form of N1,N10-diacetyl triethylenetetramine (B94423) (DAT), a major metabolite of the copper-chelating agent triethylenetetramine (TETA). TETA is a drug used in the treatment of Wilson's disease and is under investigation for other therapeutic applications. The deuterated analog serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of DAT in biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of its properties, a plausible synthesis approach, detailed analytical protocols, and its central role in pharmacokinetic and metabolic studies of triethylenetetramine.
Chemical Identity and Physicochemical Properties
N1,N10-Diacetyl triethylenetetramine-d8 is a stable isotope-labeled compound where eight hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but with a higher molecular weight, allowing for its differentiation in mass spectrometric analysis.[1][2]
Table 1: Physicochemical Properties of N1,N10-Diacetyl triethylenetetramine-d8
| Property | Value | Reference(s) |
| Chemical Name | N,N'-((ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))diacetamide-d8 | [3] |
| Molecular Formula | C₁₀H₁₄D₈N₄O₂ | [2] |
| Molecular Weight | 238.36 g/mol | [2] |
| CAS Number (Unlabeled) | 141998-22-3 | [3] |
| Appearance | Not specified (typically a solid) | - |
| Isotopic Purity | Typically ≥98% | [4] |
| Storage Conditions | Store at -20°C for long-term stability. Protect from moisture and light.[5][6] |
Synthesis
Representative Synthesis Protocol
The synthesis would likely involve a two-step process: the deuteration of a suitable precursor followed by acetylation.
Step 1: Deuteration of a Protected Triethylenetetramine Derivative
A common strategy for introducing deuterium is through the reduction of an amide or a related functional group with a deuterated reducing agent.
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Protection of Triethylenetetramine: Start with the protection of the primary and secondary amines of triethylenetetramine, for instance, using Boc (tert-butyloxycarbonyl) groups.
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Synthesis of a Deuterated Precursor: A possible route involves the synthesis of a deuterated building block, such as deuterated ethylene (B1197577) glycol, which can then be converted to a diamine.
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Assembly and Reduction: The protected triethylenetetramine backbone can be assembled using deuterated synthons. Alternatively, a precursor with carbonyl groups at the positions to be deuterated can be reduced with a reagent like lithium aluminum deuteride (B1239839) (LiAlD₄).
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Deprotection: Removal of the protecting groups to yield triethylenetetramine-d8.
Step 2: Diacetylation of Triethylenetetramine-d8
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Dissolution: Dissolve the triethylenetetramine-d8 in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere.
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Acylation: Add a mild acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, dropwise to the solution at a controlled temperature (e.g., 0 °C). The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the acid byproduct.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
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Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved by column chromatography on silica (B1680970) gel to yield N1,N10-Diacetyl triethylenetetramine-d8.
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Characterization: The final product's identity and isotopic enrichment are confirmed by techniques such as Nuclear Magnetic Resonance (¹H NMR, ²H NMR) and high-resolution mass spectrometry.
Role in Quantitative Bioanalysis
The primary application of N1,N10-Diacetyl triethylenetetramine-d8 is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its near-identical chemical and physical properties to the endogenous analyte (DAT) ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations in these steps and improving the accuracy and precision of the measurement.[7]
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of DAT in a biological sample using N1,N10-Diacetyl triethylenetetramine-d8 as an internal standard.
Caption: Workflow for DAT quantification using a deuterated internal standard.
Detailed Analytical Protocol (LC-MS/MS)
The following protocol is adapted from a published method for the simultaneous determination of triethylenetetramine and its metabolites in human plasma and urine.[5]
Reagents and Materials
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N1,N10-Diacetyl triethylenetetramine-d8 (Internal Standard)
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N1,N10-Diacetyl triethylenetetramine (Analyte Standard)
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Acetonitrile (LC-MS grade)
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Water (18 MΩ)
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Heptafluorobutyric acid (HFBA)
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Biological matrix (plasma or urine)
Preparation of Standards and Samples
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Stock Solutions: Prepare stock solutions of DAT and the d8-internal standard in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
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Working Solutions: Prepare a series of working standard solutions of DAT by serial dilution of the stock solution. Prepare a working solution of the d8-internal standard at a fixed concentration.
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Calibration Standards: Prepare calibration standards by spiking the appropriate volume of the DAT working solutions into the blank biological matrix.
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Sample Preparation:
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To a 100 µL aliquot of the biological sample (or calibration standard), add a fixed volume of the d8-internal standard working solution.
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For plasma samples, perform protein precipitation by adding three volumes of acetonitrile. Vortex and centrifuge to pellet the proteins.
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For urine samples, a dilution step may be sufficient.
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Transfer the supernatant (or diluted urine) for LC-MS/MS analysis.
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LC-MS/MS Conditions
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Condition | Reference |
| LC System | Shimadzu LCMS-2010A or equivalent | [5] |
| Column | Cyano column (e.g., 4.6 x 150 mm, 5 µm) | [5] |
| Mobile Phase | Isocratic: 15% Acetonitrile, 85% Water, 0.1% HFBA | [5] |
| Flow Rate | 0.2 mL/min | [5] |
| Injection Volume | 10 µL | [5] |
| MS System | Single quadrupole or triple quadrupole mass spectrometer | [5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [5] |
| Monitored Ions (SIM) | [M+H]⁺ for DAT: m/z 231; [M+H]⁺ for DAT-d8: m/z 239 | [5] |
Metabolic Pathway of Triethylenetetramine
N1,N10-Diacetyl triethylenetetramine is a product of the in-vivo acetylation of triethylenetetramine. This metabolic process is primarily mediated by acetyltransferases, such as spermidine/spermine N1-acetyltransferase (SSAT1) and thialysine acetyltransferase (SSAT2).[8][9]
Caption: The acetylation pathway of TETA to its metabolites.
Logical Relationships in Bioanalysis
The use of a deuterated internal standard is based on a key logical principle: the ratio of the analyte to the internal standard remains constant throughout the analytical process, even if losses occur.
Caption: The principle of using an internal standard for accurate quantification.
Conclusion
N1,N10-Diacetyl triethylenetetramine-d8 is an essential analytical tool for researchers and professionals in the field of drug development and clinical analysis. Its use as an internal standard in LC-MS/MS methods allows for the reliable and accurate quantification of the triethylenetetramine metabolite, DAT. This technical guide provides a foundational understanding of its properties, synthesis, and application, enabling its effective implementation in rigorous scientific investigations.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
